Itriglumide sodium
Description
Itriglumide sodium (CAS 201605-51-8), chemically designated as (3R)-5-[[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylphenyl]amino]-3-naphthalen-1-yl-5-oxopentanoic acid, is a synthetic small molecule classified as a selective cholecystokinin B receptor (CCK-BR) antagonist . Its synthesis involves condensation of intermediates derived from 3,5-dimethylisatoic acid anhydride and 3(R)-(1-naphthyl)glutaric acid monomethyl ester, followed by hydrolysis .
Pharmacologically, itriglumide exhibits high potency and selectivity for CCK-BR, with an IC50 of 2.3 nM . It effectively blocks gastrin-stimulated acid secretion in parietal cells (IC50 = 5.9 nM) and modulates delta-opioid receptor-mediated analgesia by preventing CCK-BR-mediated tolerance .
Properties
Molecular Formula |
C33H37N2NaO4 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
sodium;(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate |
InChI |
InChI=1S/C33H38N2O4.Na/c1-22-18-23(2)31(28(19-22)32(39)35-16-14-33(15-17-35)12-5-6-13-33)34-29(36)20-25(21-30(37)38)27-11-7-9-24-8-3-4-10-26(24)27;/h3-4,7-11,18-19,25H,5-6,12-17,20-21H2,1-2H3,(H,34,36)(H,37,38);/q;+1/p-1/t25-;/m1./s1 |
InChI Key |
POCBIGAWFDIUCL-VQIWEWKSSA-M |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)C[C@H](CC(=O)[O-])C4=CC=CC5=CC=CC=C54)C.[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)N2CCC3(CCCC3)CC2)NC(=O)CC(CC(=O)[O-])C4=CC=CC5=CC=CC=C54)C.[Na+] |
Synonyms |
eta-(2-((2-(azaspiro(4.5)dec-8-ylcarbonyl)-4,6-dimethylphenyl)amino)-2-oxoethyl)-(R)-1-naphthalenepropanoic acid CR 2945 CR-2945 CR2945 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Receptor Selectivity and Mechanism of Action
Clinical and Preclinical Outcomes
- Itriglumide demonstrated superior prevention of opioid analgesic tolerance in arthritic rats compared to non-CCK-BR antagonists .
- Spiroglumide and itriglumide both exhibit antisecretory effects, but spiroglumide’s additional prokinetic action may benefit functional dyspepsia .
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